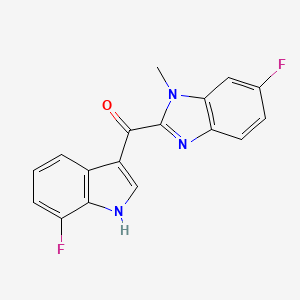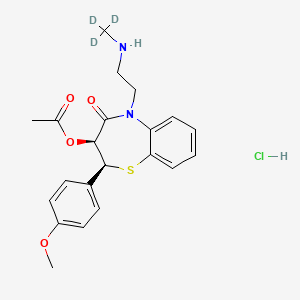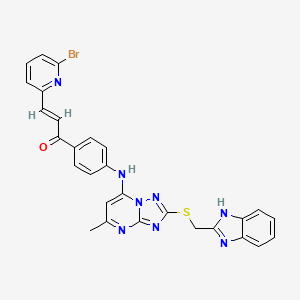
Antiproliferative agent-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiproliferative agent-5 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the treatment of cancer as they can prevent the growth and spread of malignant cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-5 involves several steps, including the formation of key intermediates and the final product. One common synthetic route involves the use of benzimidazole-based derivatives. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Antiproliferative agent-5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxides, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Antiproliferative agent-5 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer.
Industry: Used in the development of new pharmaceuticals and as a standard in analytical chemistry
Mécanisme D'action
The mechanism of action of Antiproliferative agent-5 involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound binds to specific proteins and enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and topoisomerases. This binding disrupts the normal function of these proteins, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: These compounds share a similar structure and mechanism of action with Antiproliferative agent-5.
Bis Schiff Bases: These compounds exhibit similar antiproliferative activity and are used in the treatment of various cancers.
Uniqueness
This compound is unique due to its high selectivity and potency against cancer cells. It has shown promising results in preclinical studies, with lower toxicity compared to other similar compounds. This makes it a potential candidate for further development as a therapeutic agent .
Propriétés
Formule moléculaire |
C28H21BrN8OS |
|---|---|
Poids moléculaire |
597.5 g/mol |
Nom IUPAC |
(E)-1-[4-[[2-(1H-benzimidazol-2-ylmethylsulfanyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]-3-(6-bromopyridin-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C28H21BrN8OS/c1-17-15-26(32-20-11-9-18(10-12-20)23(38)14-13-19-5-4-8-24(29)31-19)37-27(30-17)35-28(36-37)39-16-25-33-21-6-2-3-7-22(21)34-25/h2-15,32H,16H2,1H3,(H,33,34)/b14-13+ |
Clé InChI |
OVYBJFROGFLPKU-BUHFOSPRSA-N |
SMILES isomérique |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)/C=C/C4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5 |
SMILES canonique |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)C=CC4=NC(=CC=C4)Br)SCC5=NC6=CC=CC=C6N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



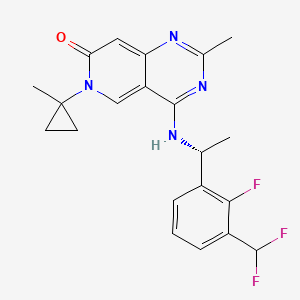
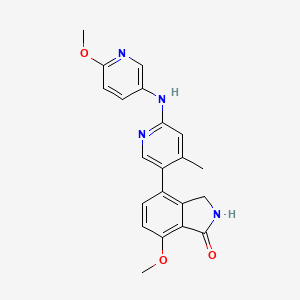

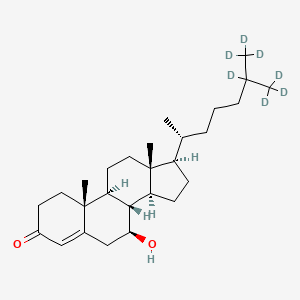
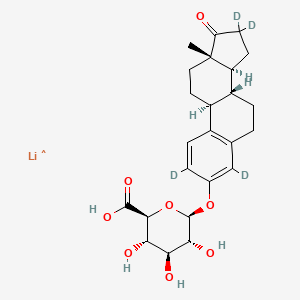

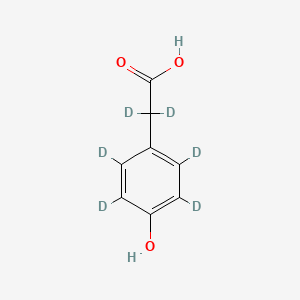
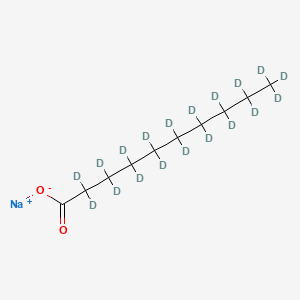
![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)
